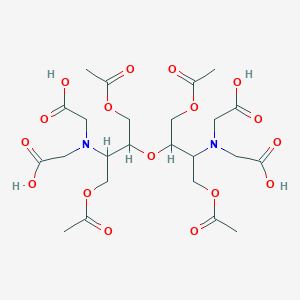
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to bind metal ions, particularly calcium and magnesium. This compound is essential in biochemical research, molecular biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid involves multiple steps. The primary method includes the reaction of ethylene glycol bis(2-aminoethyl ether) with acetic anhydride in the presence of a catalyst. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly calcium and magnesium.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its constituent acids and alcohols
Common Reagents and Conditions
Chelation: Common reagents include calcium chloride and magnesium sulfate. The reaction typically occurs at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are required, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed
Chelation: The major products are stable metal complexes.
Hydrolysis: The major products include acetic acid, ethylene glycol, and aminoethyl ether derivatives
Scientific Research Applications
Chemistry
In chemistry, Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is used as a chelating agent to study metal ion interactions and to prepare metal ion buffers .
Biology
In biological research, it is used to control calcium ion concentrations in cell cultures and to study calcium-dependent processes such as muscle contraction and neurotransmitter release .
Medicine
In medicine, this compound is used in diagnostic assays and as a component in certain pharmaceutical formulations to enhance stability and efficacy .
Industry
Industrially, it is used in water treatment processes to remove metal ions and in the production of high-purity chemicals .
Mechanism of Action
The primary mechanism of action of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is its ability to chelate metal ions. It binds to metal ions through its multiple carboxylate and ether groups, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications where metal ion control is necessary .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is unique due to its specific structure that provides enhanced chelation properties, particularly for calcium and magnesium ions. Its acetoxymethyl groups offer additional stability and solubility compared to other chelating agents .
Properties
Molecular Formula |
C24H36N2O17 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
2-[carboxymethyl-[1,4-diacetyloxy-3-[1,4-diacetyloxy-3-[bis(carboxymethyl)amino]butan-2-yl]oxybutan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C24H36N2O17/c1-13(27)39-9-17(25(5-21(31)32)6-22(33)34)19(11-41-15(3)29)43-20(12-42-16(4)30)18(10-40-14(2)28)26(7-23(35)36)8-24(37)38/h17-20H,5-12H2,1-4H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
HGKUHLMRFLRLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(COC(=O)C)OC(COC(=O)C)C(COC(=O)C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

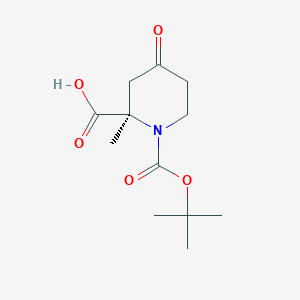
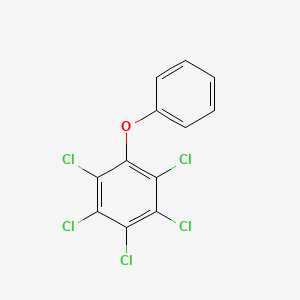

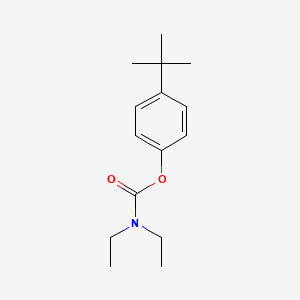
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
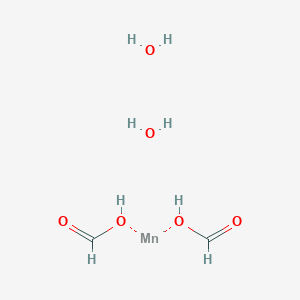
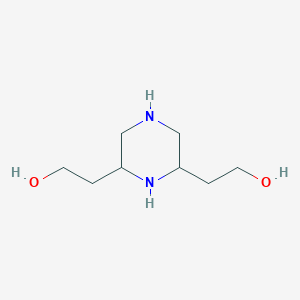
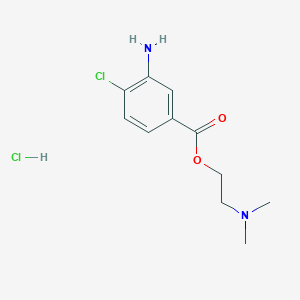
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)

